molecular formula C10H7ClN4S B4764830 1-(4-chlorophenyl)-5-(1,2-propadien-1-ylthio)-1H-tetrazole

1-(4-chlorophenyl)-5-(1,2-propadien-1-ylthio)-1H-tetrazole

Cat. No. B4764830
M. Wt: 250.71 g/mol
InChI Key: KJRHBHJKVCYGBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-5-(1,2-propadien-1-ylthio)-1H-tetrazole, commonly known as CPTT, is a tetrazole derivative that has gained significant attention in the field of medicinal chemistry. The compound exhibits remarkable biological activities, including anticancer, antimicrobial, and antiviral properties.

Mechanism of Action

The mechanism of action of CPTT is not fully understood. However, studies suggest that it induces cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway and inhibiting the PI3K/Akt/mTOR pathway. CPTT also exhibits antimicrobial activity by inhibiting the growth of bacteria through disruption of the bacterial cell membrane.
Biochemical and Physiological Effects
CPTT has been shown to have several biochemical and physiological effects. It has been reported to increase the production of reactive oxygen species (ROS) and decrease the levels of glutathione (GSH) in cancer cells. CPTT also inhibits the growth of cancer cells by inducing DNA damage and inhibiting DNA synthesis. Additionally, CPTT has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of CPTT is its broad-spectrum biological activity. It exhibits anticancer, antimicrobial, and antiviral activities, making it a promising candidate for drug development. However, one of the limitations of CPTT is its low solubility in water, which can hinder its bioavailability and limit its effectiveness in vivo.

Future Directions

Several future directions can be explored to further understand the potential of CPTT. One possible direction is to investigate the molecular targets of CPTT and its mechanism of action in more detail. Another direction is to explore the potential of CPTT as a combination therapy with other anticancer drugs. Additionally, the development of more soluble derivatives of CPTT could improve its bioavailability and effectiveness. Finally, the evaluation of the in vivo efficacy and toxicity of CPTT is necessary to determine its potential as a therapeutic agent.

Scientific Research Applications

CPTT has been extensively studied for its biological activities. Several studies have reported its potential as an anticancer agent against various cancer cell lines, including breast, lung, and colon cancer. CPTT has also been shown to possess antimicrobial activity against gram-positive and gram-negative bacteria and antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).

properties

InChI

InChI=1S/C10H7ClN4S/c1-2-7-16-10-12-13-14-15(10)9-5-3-8(11)4-6-9/h3-7H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRHBHJKVCYGBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=CSC1=NN=NN1C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 2055694

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorophenyl)-5-(1,2-propadien-1-ylthio)-1H-tetrazole
Reactant of Route 2
Reactant of Route 2
1-(4-chlorophenyl)-5-(1,2-propadien-1-ylthio)-1H-tetrazole
Reactant of Route 3
Reactant of Route 3
1-(4-chlorophenyl)-5-(1,2-propadien-1-ylthio)-1H-tetrazole
Reactant of Route 4
Reactant of Route 4
1-(4-chlorophenyl)-5-(1,2-propadien-1-ylthio)-1H-tetrazole
Reactant of Route 5
Reactant of Route 5
1-(4-chlorophenyl)-5-(1,2-propadien-1-ylthio)-1H-tetrazole
Reactant of Route 6
Reactant of Route 6
1-(4-chlorophenyl)-5-(1,2-propadien-1-ylthio)-1H-tetrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.